1-Benzoyl-4-phenylthiosemicarbazide

Heterocyclic synthesis Thiadiazole Triazole

This divergent precursor yields 1,2,4-triazole-3-thione and 1,3,4-thiadiazol-2-amine scaffolds via sequence-dependent cyclization. N⁴-phenyl substitution confers Gram-positive selectivity via Ddl inhibition. The thiosemicarbazide core offers higher plasma protein binding and extended half-life vs semicarbazides. Acts as bidentate ligand for Ni(II)/Cu(II) metallodrug candidates. Reduces synthetic steps for focused library synthesis and SAR studies.

Molecular Formula C14H13N3OS
Molecular Weight 271.34 g/mol
CAS No. 13153-01-0
Cat. No. B1215627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzoyl-4-phenylthiosemicarbazide
CAS13153-01-0
Synonyms1-benzoyl-4-phenyl-3-thiosemicarbazide
Molecular FormulaC14H13N3OS
Molecular Weight271.34 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NNC(=S)NC2=CC=CC=C2
InChIInChI=1S/C14H13N3OS/c18-13(11-7-3-1-4-8-11)16-17-14(19)15-12-9-5-2-6-10-12/h1-10H,(H,16,18)(H2,15,17,19)
InChIKeyYFIKTVJZVZMIMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzoyl-4-phenylthiosemicarbazide (CAS 13153-01-0): Core Identity, Structural Class, and Basic Procurement Parameters


1-Benzoyl-4-phenylthiosemicarbazide (CAS 13153-01-0), systematically designated as 2-benzoyl-N-phenylhydrazine-1-carbothioamide or benzoic acid 2-[(phenylamino)thioxomethyl]hydrazide [1], is a crystalline organosulfur compound with the molecular formula C₁₄H₁₃N₃OS and a molecular mass of 271.34 g/mol . The molecule belongs to the substituted thiosemicarbazide class, featuring a benzoyl group at the N¹ position and a phenyl group at the N⁴ position of the thiosemicarbazide backbone, which confers a characteristic LogP of approximately 2.64 and a hydrogen bond donor count of 3 . The compound exhibits a melting point of 173 °C with decomposition and is recognized as an open-chain thiosemicarbazide that can undergo acid- or base-catalyzed cyclization to yield heterocyclic derivatives including 4,5-diphenyl-2,4-dihydro-1,2,4-triazole-3-thione and N-phenyl-5-phenyl-1,3,4-thiadiazol-2-amine, thereby establishing it as a versatile building block in heterocyclic synthesis [2].

Why 1-Benzoyl-4-phenylthiosemicarbazide Cannot Be Casually Substituted with Other Thiosemicarbazide Analogs


The substitution pattern on the thiosemicarbazide scaffold profoundly influences both biological activity and chemical reactivity, making direct replacement of 1-benzoyl-4-phenylthiosemicarbazide with ostensibly similar analogs scientifically unjustified without experimental validation. Systematic structure-activity relationship (SAR) studies on thiosemicarbazide derivatives have demonstrated that the nature and position of substituents, particularly at the N⁴ aryl position, critically modulate inhibitory potency against validated targets such as D-alanyl-D-alanine ligase (Ddl) in the micromolar range, with variations in substituent electronics altering antimicrobial efficacy by over an order of magnitude [1]. Furthermore, comparative in silico ADMET analyses between thiosemicarbazide and semicarbazide derivatives reveal that the simple substitution of the thiocarbonyl sulfur with oxygen yields markedly different pharmacokinetic profiles, including statistically significant differences in plasma protein binding, metabolic stability, and half-life, underscoring that even minimal atomic changes within this scaffold produce non-interchangeable properties [2].

1-Benzoyl-4-phenylthiosemicarbazide: Quantitative Differential Evidence for Scientific Selection and Procurement


Differential Cyclization Outcomes: 1-Benzoyl-4-phenylthiosemicarbazide Generates Distinct Heterocyclic Products Based on Reaction Sequence

1-Benzoyl-4-phenylthiosemicarbazide exhibits sequence-dependent cyclization behavior that distinguishes it from other thiosemicarbazides lacking the specific N¹-benzoyl and N⁴-phenyl substitution pattern. When subjected to an acid-base sequence, the compound cyclizes to yield N-phenyl-5-phenyl-1,3,4-thiadiazol-2-amine. Conversely, a base-acid sequence produces 4,5-diphenyl-2,4-dihydro-1,2,4-triazole-3-thione. This directional selectivity is confirmed by the disappearance of diagnostic open-chain vibrational bands, including N–H stretching, N–H bending, C–N stretching, and C=O stretching modes, and the concomitant appearance of ring-associated spectral signatures [1]. In contrast, unsubstituted thiosemicarbazide or analogs bearing different N-substituents yield alternative cyclization products or require different conditions, rendering 1-benzoyl-4-phenylthiosemicarbazide uniquely suited for the targeted synthesis of these specific heterocyclic pharmacophores [1].

Heterocyclic synthesis Thiadiazole Triazole

Metal Chelation Selectivity: 1-Benzoyl-4-phenylthiosemicarbazide Derivatives Form Square-Planar Ni(II) and Cu(II) Bis-Chelates with Defined Stoichiometry

Substituted 1-benzoyl-4-phenylthiosemicarbazides, including the o-methyl (HMBPT) and o-chlorobenzoyl (HCBPT) analogs, demonstrate predictable and well-characterized metal chelation behavior that is directly relevant to understanding the unsubstituted parent compound. These ligands coordinate to Ni(II) and Cu(II) ions as uninegatively charged bidentate species, forming square-planar bis-chelates with the general formula ML₂·H₂O, where M = Ni(II) or Cu(II) and L = deprotonated ligand. The coordination occurs via NS and/or NO donor sets, as established by IR spectral analysis, electrolytic conductance measurements, and magnetic susceptibility studies. In contrast, Co(II) complexes with the same ligands exhibit stereochemical flexibility, forming octahedral structures with HMBPT and tetrahedral structures with HCBPT, highlighting the sensitivity of metal coordination geometry to both the metal ion identity and subtle ligand substituent effects. The ligand field parameters for Co(II) chelates—including Dq, B, and β values—were calculated using the averaged-ligand-field approximation [1]. This well-defined coordination behavior contrasts with simpler thiosemicarbazides that may exhibit different denticity or stoichiometry under identical conditions.

Coordination chemistry Metal chelation Bidentate ligand

Hydroxy-Substituted Analog Comparison: 1-(2-Hydroxybenzoyl)-4-phenylthiosemicarbazide Forms Binary and Ternary Complexes with Co(II), Cu(II), and Zn(II) Characterized by DFT Calculations

The 2-hydroxybenzoyl analog of the target compound, namely 1-(2-hydroxybenzoyl)-4-phenylthiosemicarbazide, forms well-defined binary complexes with Co(II), Cu(II), and Zn(II) salts, and ternary complexes incorporating 2,2′-dipyridyl as a co-ligand. The binary complexes exhibit the general formulae [Cu(L-2H)(EtOH)(H₂O)₂]·H₂O, [Co(L-2H)(EtOH)(H₂O)]·2H₂O, and [Zn(L-2H)(EtOH)], while the ternary complexes are formulated as [Cu₂(L₂)(L-2H)(H₂O)(OH)₂]·½H₂O, [Co(L₂)(L-2H)]·1.5EtOH·3H₂O, and [Zn(L₂)(L-2H)]·EtOH, where L₂ = 2,2′-dipyridyl. The molar conductivities of these complexes in DMSO (10⁻³ M, 25 °C) fall within the 5–17.4 Ω⁻¹ cm² mol⁻¹ range, confirming their non-electrolytic nature. Notably, the binary Cu(II) complex and ternary Co(II) complex demonstrated biological activity when tested against DNA, while the free ligand exhibited no detectable genotoxicity under identical assay conditions. The complexes exhibit high thermal stability with melting points exceeding 300 °C, except for the Cu(II) binary and ternary complexes [1]. This structure-activity relationship demonstrates that metal complexation of the 1-benzoyl-4-phenylthiosemicarbazide scaffold can dramatically alter biological activity relative to the free ligand, a property not uniformly observed across all thiosemicarbazide derivatives.

Coordination chemistry Ternary complexes DFT

Gram-Positive Antibacterial Selectivity: 1-Benzoyl-4-arylthiosemicarbazides Exhibit Preferential Activity Against Gram-Positive Strains with Electronic Parameter-Dependent Potency

A series of 1-benzoyl-4-arylthiosemicarbazides, which encompasses the 4-phenyl-substituted target compound as the parent member, were evaluated for antibacterial activity. The results demonstrated that most compounds in this series possess activity specifically against Gram-positive bacterial species. Molecular modeling and quantitative structure-activity relationship (QSAR) analysis revealed that the inhibitory action against Gram-positive bacteria is predominantly governed by electronic parameters of the aryl substituent rather than by the geometric or steric features of the molecule [1]. This contrasts with the broader-spectrum activity observed for certain heterocyclic derivatives such as thiosemicarbazones and thiotriazoles derived from the benzoylthiosemicarbazide scaffold, which can exhibit potent activity against both Gram-positive and Gram-negative strains, including vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values in the low micromolar range (e.g., 3.12–6.25 μM against VRE strains) [2].

Antibacterial Gram-positive SAR

Class-Level ADMET Differentiation: Thiosemicarbazides Exhibit Higher Plasma Protein Binding and Longer Half-Life Compared to Semicarbazide Analogs

A systematic comparative analysis of the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of thiosemicarbazide derivatives versus their semicarbazide counterparts, conducted via in silico prediction using ADMETlab 2.0 software on a curated dataset of compounds with proven antitumor activity, revealed statistically significant differences across multiple pharmacokinetic parameters. Thiosemicarbazides demonstrated significantly higher levels of plasma protein binding, a lower average percentage of the unbound drug fraction, and a longer predicted half-life compared to semicarbazides. Conversely, semicarbazides exhibited more favorable intestinal absorption properties and a lower predicted risk of drug-drug interactions. Statistical analysis employing Student's t-test, Mann-Whitney U test, and Chi-squared test confirmed the significance of these differences. Thiosemicarbazides also displayed a higher probability of metabolic activity, accompanied by concomitant increased predicted toxicity [1]. These class-level distinctions are essential for compound selection in drug discovery programs, as the decision to pursue a thiosemicarbazide versus a semicarbazide scaffold carries inherent pharmacokinetic and safety profile implications.

ADMET Pharmacokinetics Drug discovery

1-Benzoyl-4-phenylthiosemicarbazide: Recommended Application Scenarios for Research and Industrial Procurement


Divergent Synthesis of Bioactive 1,3,4-Thiadiazole and 1,2,4-Triazole Heterocycles

Procurement of 1-benzoyl-4-phenylthiosemicarbazide is strongly indicated for medicinal chemistry laboratories engaged in the synthesis of nitrogen- and sulfur-containing heterocyclic pharmacophores. As established in Evidence Item 1, this compound undergoes sequence-dependent cyclization: an acid-base sequence yields N-phenyl-5-phenyl-1,3,4-thiadiazol-2-amine, while a base-acid sequence produces 4,5-diphenyl-2,4-dihydro-1,2,4-triazole-3-thione [1]. This divergent reactivity allows a single precursor to access two distinct heterocyclic cores that are privileged scaffolds in antibacterial, antifungal, and anticancer drug discovery programs. Researchers seeking to build focused libraries of triazole and thiadiazole derivatives can reduce synthetic step count and inventory burden by selecting this versatile intermediate.

Preparation of Well-Defined Square-Planar Ni(II) and Cu(II) Coordination Complexes for Metallodrug Development

Research groups focused on medicinal inorganic chemistry and metallodrug discovery should consider 1-benzoyl-4-phenylthiosemicarbazide and its substituted analogs for the preparation of discrete, stoichiometrically defined metal complexes. As described in Evidence Item 2, substituted 1-benzoyl-4-phenylthiosemicarbazides coordinate to Ni(II) and Cu(II) as uninegatively charged bidentate ligands, yielding square-planar bis-chelates of the general formula ML₂·H₂O with well-characterized stereochemistry and electronic properties [2]. The predictable formation of these complexes, combined with the established biological activity of related thiosemicarbazide-metal conjugates against DNA [3], makes this compound an attractive ligand for the systematic exploration of structure-activity relationships in metallodrug candidates.

Lead Identification for Narrow-Spectrum Gram-Positive Antibacterial Agents

Investigators pursuing novel antibacterial agents with narrow-spectrum activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), should evaluate 1-benzoyl-4-arylthiosemicarbazides as potential lead scaffolds. Evidence Item 4 indicates that this compound class exhibits preferential activity against Gram-positive bacterial species, with potency governed by electronic rather than geometric parameters of the aryl substituent [4]. Furthermore, pharmacomodulation of the benzoylthiosemicarbazide scaffold has yielded derivatives with potent D-alanyl-D-alanine ligase (Ddl) inhibitory activity and MIC values in the low micromolar range against resistant strains [5]. This scaffold therefore represents a validated starting point for the development of narrow-spectrum agents that may spare the commensal Gram-negative microbiome.

Comparative Scaffold Evaluation in ADMET-Guided Drug Discovery Programs

Drug discovery teams conducting early-stage scaffold evaluation and lead optimization should include 1-benzoyl-4-phenylthiosemicarbazide-derived chemotypes in comparative ADMET profiling studies. As outlined in Evidence Item 5, the thiosemicarbazide class exhibits statistically significant differences from semicarbazides in key pharmacokinetic parameters, including higher plasma protein binding, lower unbound fraction, and longer predicted half-life [6]. When a target product profile requires extended systemic exposure or high plasma protein binding, the thiosemicarbazide scaffold may offer intrinsic advantages over the oxygen-containing semicarbazide alternative. Conversely, programs prioritizing rapid absorption and minimal drug-drug interaction liability may find semicarbazides more suitable. Incorporating 1-benzoyl-4-phenylthiosemicarbazide into such comparative analyses enables data-driven scaffold selection aligned with specific therapeutic development goals.

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